molecular formula C21H23FN6O3 B2468633 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-93-6

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2468633
CAS RN: 1014031-93-6
M. Wt: 426.452
InChI Key: XAMNZHZYHAQDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
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Scientific Research Applications

Toxicological Evaluation and Safety Assessment

The compound is structurally related to novel bitter modifying flavor compounds that have undergone toxicological evaluations to assess their safety for use in food and beverage applications. These studies have shown that similar compounds are not mutagenic or clastogenic and do not induce micronuclei in bone marrow polychromatic erythrocytes in vivo, suggesting a favorable safety profile for potential therapeutic applications (Karanewsky et al., 2016).

Multitarget Drugs for Neurodegenerative Diseases

The compound belongs to a class of multitarget drugs designed for the treatment of neurodegenerative diseases. It shares structural similarities with tricyclic xanthine derivatives evaluated as adenosine receptor antagonists and monoamine oxidase inhibitors. Such compounds have shown promise in symptomatic as well as disease-modifying treatment of neurodegenerative diseases, highlighting the potential for the development of novel therapeutics based on this chemical scaffold (Brunschweiger et al., 2014).

Synthesis and Cytotoxic Activity

Derivatives structurally related to this compound have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies contribute to the understanding of the structure-activity relationships necessary for the development of effective anticancer agents (Deady et al., 2003).

Supramolecular Structures

Research has also focused on the supramolecular structures formed by similar compounds, which is crucial for the development of novel materials and pharmaceuticals. These studies examine the hydrogen-bonded supramolecular structures in various dimensions, contributing to the design of new compounds with desired physical and chemical properties (Trilleras et al., 2008).

Antimycobacterial Activity

Compounds within the same chemical family have been synthesized and evaluated for their antimycobacterial activity. This research is pivotal for the discovery of new drugs to combat tuberculosis and other mycobacterial infections (Braendvang & Gundersen, 2007).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-[(4-fluorophenyl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)9-10-31-4)19(29)27(21(30)25(18)3)12-15-5-7-16(22)8-6-15/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMNZHZYHAQDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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